3-(Tetrahydro-2H-pyran-4-yloxy)isonicotinic acid
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Tetrahydro-2H-pyran-4-yloxy)isonicotinic acid typically involves the reaction of isonicotinic acid with tetrahydro-2H-pyran-4-ol under specific conditions. One common method includes the use of acetonitrile as a solvent and a suitable catalyst to facilitate the reaction
Industrial Production Methods
Industrial production methods for this compound often involve multicomponent reactions (MCR) due to their high efficiency, atom economy, and green reaction conditions . These methods typically use substituted aromatic aldehydes, malononitrile, and 1,3-dicarbonyl compounds under various catalytic conditions such as nanocatalysis, transition metal catalysis, acid-base catalysis, and organocatalysis .
Chemical Reactions Analysis
Types of Reactions
3-(Tetrahydro-2H-pyran-4-yloxy)isonicotinic acid undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions . The conditions for these reactions vary but often involve specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions may produce alcohols. Substitution reactions can lead to a variety of derivatives depending on the nucleophile used .
Scientific Research Applications
3-(Tetrahydro-2H-pyran-4-yloxy)isonicotinic acid has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 3-(Tetrahydro-2H-pyran-4-yloxy)isonicotinic acid involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to bind to and modulate the activity of certain enzymes and receptors . This interaction can lead to various biological responses, including changes in cellular signaling pathways and gene expression .
Comparison with Similar Compounds
Similar Compounds
Isonicotinic Acid: A derivative of pyridine with a carboxylic acid substituent at the 4-position.
Nicotinic Acid: An isomer of isonicotinic acid with the carboxyl group at the 3-position.
Picolinic Acid: Another isomer with the carboxyl group at the 2-position.
Uniqueness
3-(Tetrahydro-2H-pyran-4-yloxy)isonicotinic acid is unique due to the presence of the tetrahydropyran moiety, which imparts distinct chemical and biological properties compared to its isomers . This structural feature enhances its potential for various applications in scientific research and industry.
Properties
IUPAC Name |
3-(oxan-4-yloxy)pyridine-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO4/c13-11(14)9-1-4-12-7-10(9)16-8-2-5-15-6-3-8/h1,4,7-8H,2-3,5-6H2,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VUDAQMIJGOEGID-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1OC2=C(C=CN=C2)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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